Bis(2-dimethylaminoethyl) Disulfide Dihydrochloride Bis(2-dimethylaminoethyl) Disulfide Dihydrochloride
Brand Name: Vulcanchem
CAS No.: 17339-60-5
VCID: VC21046333
InChI: InChI=1S/C8H20N2S2.ClH/c1-9(2)5-7-11-12-8-6-10(3)4;/h5-8H2,1-4H3;1H
SMILES: CN(C)CCSSCCN(C)C.Cl.Cl
Molecular Formula: C8H21ClN2S2
Molecular Weight: 244.9 g/mol

Bis(2-dimethylaminoethyl) Disulfide Dihydrochloride

CAS No.: 17339-60-5

Cat. No.: VC21046333

Molecular Formula: C8H21ClN2S2

Molecular Weight: 244.9 g/mol

* For research use only. Not for human or veterinary use.

Bis(2-dimethylaminoethyl) Disulfide Dihydrochloride - 17339-60-5

Specification

CAS No. 17339-60-5
Molecular Formula C8H21ClN2S2
Molecular Weight 244.9 g/mol
IUPAC Name 2-[2-(dimethylamino)ethyldisulfanyl]-N,N-dimethylethanamine;hydrochloride
Standard InChI InChI=1S/C8H20N2S2.ClH/c1-9(2)5-7-11-12-8-6-10(3)4;/h5-8H2,1-4H3;1H
Standard InChI Key ZKRMYUINGCACQZ-UHFFFAOYSA-N
SMILES CN(C)CCSSCCN(C)C.Cl.Cl
Canonical SMILES CN(C)CCSSCCN(C)C.Cl

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

Bis(2-dimethylaminoethyl) Disulfide Dihydrochloride is characterized by several identifiers that uniquely define it within chemical databases and regulatory frameworks. The compound's fundamental identifiers are presented in Table 1 below.

Table 1: Chemical Identifiers of Bis(2-dimethylaminoethyl) Disulfide Dihydrochloride

ParameterInformation
CAS Number17339-60-5
Molecular FormulaC₈H₂₂Cl₂N₂S₂
Molecular Weight281.30 g/mol
EINECS Number405-300-9
MDL NumberMFCD00190681
InChI KeyOJNVDODUOWHJPK-UHFFFAOYSA-N
RTECS NumberKR7300000
UN Number3077

The compound is also known by synonyms including "2,2′-Dithiobis(N,N-dimethylethylamine) Dihydrochloride" .

Structural Features

The IUPAC name of the compound is (2-{[2-(dimethylazaniumyl)ethyl]disulfanyl}ethyl)dimethylazanium dichloride, highlighting its structural elements . The molecular structure is characterized by:

  • A central disulfide bond (S-S) connecting two identical moieties

  • Two terminal dimethylamino groups that are protonated in the dihydrochloride form

  • Ethyl linkers between the disulfide bond and the dimethylamino groups

The simplified molecular input line entry system (SMILES) notation for this compound is: [Cl-].[Cl-].CNH+CCSSCCNH+C .

Physical and Chemical Properties

Physical State and Appearance

Bis(2-dimethylaminoethyl) Disulfide Dihydrochloride presents as a solid at standard temperature and pressure. Detailed physical properties are compiled in Table 2.

Table 2: Physical Properties

PropertyDescription
Physical State (20°C)Solid
AppearanceWhite to Almost white powder to crystal
Color RangeWhite to Yellow
Physical FormCrystalline Powder

These physical characteristics are consistent across different commercial sources of the compound .

Chemical Properties and Reactivity

The central disulfide bond is the primary reactive center of the molecule, making it valuable for disulfide exchange reactions and redox chemistry. This disulfide linkage can undergo cleavage under reducing conditions, particularly in the presence of thiol-containing compounds or reducing agents such as β-mercaptoethanol (BME) .

The protonated dimethylamino groups contribute to the compound's water solubility and its ability to participate in acid-base equilibria. These functional groups also influence the compound's behavior in biological systems.

Analytical Profile

Analytical MethodPurity Specification
HPLC≥98.0% (area%)
Nonaqueous Titrationmin. 98.0%

These purity levels are essential for research applications where contaminants could interfere with experimental outcomes .

Analytical Methods

Identification and quantification of the compound commonly employ several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC) for purity determination

  • Mass Spectrometry for molecular weight confirmation and adduct detection

  • Nonaqueous titration for content assay

Hazard StatementDescription
H302Harmful if swallowed
H317May cause an allergic skin reaction
H319Causes serious eye irritation
H410Very toxic to aquatic life with long lasting effects

The compound is classified under UN Number 3077, Hazard Class 9, with a Packing Group III designation for transportation purposes .

Environmental Concerns

The H410 classification ("Very toxic to aquatic life with long lasting effects") indicates significant environmental toxicity. This necessitates careful waste management practices:

  • Collect spillage promptly

  • Dispose of contents and containers at approved waste disposal facilities

  • Prevent release into waterways, drains, or soil

Research Applications

Disulfide Tethering in Fragment-Based Drug Discovery

Bis(2-dimethylaminoethyl) Disulfide Dihydrochloride has proven valuable in disulfide tethering techniques used in fragment-based drug discovery. This approach involves:

  • Screening libraries of disulfide-containing compounds against proteins with accessible cysteine residues

  • Identifying compounds that form disulfide bonds with target proteins

  • Using these hits as starting points for drug development

The compound has been specifically employed in disulfide exchange reactions to generate libraries for site-directed fragment screening against therapeutic targets .

Cysteine-Targeted Inhibitor Development

Research has demonstrated the utility of this compound in developing covalent molecular inhibitors targeting specific cysteine residues in proteins. In one notable study, the compound was used in a disulfide tethering screen to identify fragments that could engage BFL-1, a BCL-2 protein implicated in cancer. The results showed that relatively small molecular fragments, when able to form disulfide bonds with specific cysteine residues, could achieve inhibitory effects comparable to larger peptide-based inhibitors .

Redox-Responsive Drug Delivery Systems

The disulfide linkage in Bis(2-dimethylaminoethyl) Disulfide Dihydrochloride makes it relevant to the development of redox-responsive drug delivery systems. Research indicates that:

  • Disulfide bonds can be cleaved in reducing environments, such as those found in tumor tissues or intracellular compartments

  • This property enables the development of drug carriers that selectively release their payload in target tissues

  • Comparative studies between disulfide and diselenide linkages have shown disulfide-based systems maintain structural stability under physiological conditions but undergo reduction in the presence of glutathione (GSH)

Synthetic Approaches

The synthesis of Bis(2-dimethylaminoethyl) Disulfide Dihydrochloride typically involves a two-step procedure:

  • Formation of disulfide dimers, often using cystamine derivatives as starting materials

  • Disulfide exchange reactions using appropriate reagents

A specific synthetic route described in the literature involves:

  • Combining a free acid coupling partner with cystamine dihydrochloride

  • Using coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole)

  • Performing disulfide exchange with bis[2-(N,N-dimethylamino)ethyl]disulfide dihydrochloride and cysteamine hydrochloride

These synthetic approaches yield the target compound with high purity suitable for research applications.

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